molecular formula C18H14ClF3N2OS B2495087 5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1031212-68-6

5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Cat. No.: B2495087
CAS No.: 1031212-68-6
M. Wt: 398.83
InChI Key: FTEZFODPRHSBKD-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C18H14ClF3N2OS and its molecular weight is 398.83. The purity is usually 95%.
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Biological Activity

5-(3-Chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one (CAS: 1031212-68-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C18H14ClF3N2OS
  • Molecular Weight : 398.83 g/mol
  • Density : 1.52 g/cm³ (predicted)
  • Boiling Point : 602.3 °C (predicted)
  • Acidity Constant (pKa) : 1.65 (predicted)

The compound is believed to interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways, potentially influencing the GABAergic system and modulating neurotransmitter release.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown significant inhibition against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

Anticancer Properties

Studies have demonstrated that thiazoloquinoxaline derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the cell cycle. In vitro assays revealed that this compound can inhibit proliferation in several cancer types, including breast and lung cancer cells .

Neuropharmacological Effects

The compound has been evaluated for its effects on the central nervous system. It is suggested to enhance GABA receptor activity, which may lead to anxiolytic effects. In animal models, it demonstrated a reduction in anxiety-like behaviors under stress conditions .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition against Staphylococcus aureus with an IC50 of 15 µM .
Anticancer Research Induced apoptosis in MCF-7 breast cancer cells with caspase activation observed at concentrations above 10 µM .
Neuropharmacological Assessment Reduced anxiety-like behavior in mice during elevated plus maze tests at doses of 5 mg/kg .

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2OS/c19-13-3-1-2-11(6-13)8-23-15-7-12(18(20,21)22)4-5-14(15)24-10-26-9-16(24)17(23)25/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEZFODPRHSBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.